

Physical and chemical characteristics of N-Benzyl-2-chloroacetamide

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Compound of Interest

Compound Name: **N-Benzyl-2-chloroacetamide**

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N-Benzyl-2-chloroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-2-chloroacetamide is a versatile bifunctional organic compound that serves as a key intermediate in organic synthesis and has garnered attention for its potential biological activities. This technical guide provides an in-depth overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity.

Core Physical and Chemical Properties

N-Benzyl-2-chloroacetamide is a white to off-white crystalline solid at room temperature.^[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol and ether.^[1]

Table 1: Physical and Chemical Properties of **N-Benzyl-2-chloroacetamide**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ ClNO	[1] [2] [3]
Molecular Weight	183.63 g/mol	[2] [4]
Melting Point	93-96 °C	[1]
Boiling Point	367.5 °C at 760 mmHg	
Density	1.1505 g/cm ³ at 20 °C	
Appearance	White to off-white crystalline solid	[1]
Solubility	Poorly soluble in water; Soluble in ethanol, ether	[1]
InChI	InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)	[2] [3] [4]
SMILES	C1=CC=C(C=C1)CNC(=O)CCl	[2] [3] [4]
CAS Number	2564-06-9	[2] [4]

Spectroscopic Data

The structural elucidation of **N-Benzyl-2-chloroacetamide** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of **N-Benzyl-2-chloroacetamide**

Technique	Key Peaks / Data	Interpretation	Reference(s)
¹ H NMR	(Predicted) ~7.3 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), ~4.4 (d, 2H, CH ₂ -Ph), ~4.1 (s, 2H, CO-CH ₂ -Cl)	Aromatic protons, amide proton, benzylic methylene protons, and chloroacetyl methylene protons.	
¹³ C NMR	(Predicted) ~166 (C=O), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~44 (CH ₂ -Ph), ~43 (CO-CH ₂ -Cl)	Carbonyl carbon, aromatic carbons, benzylic methylene carbon, and chloroacetyl methylene carbon.	
FTIR (cm ⁻¹)	~3275 (N-H stretch), ~1624 (C=O stretch, amide I), ~1543 (N-H bend, amide II), ~1439 (C-N stretch), ~785-540 (C-Cl stretch)	Characteristic amide and alkyl halide vibrational modes.	[2]
Mass Spectrometry (m/z)	183 (M ⁺), 148, 107, 91	Molecular ion peak and major fragment ions.	[4]

Experimental Protocols

Synthesis of N-Benzyl-2-chloroacetamide

The most common method for the synthesis of **N-Benzyl-2-chloroacetamide** is the Schotten-Baumann reaction between benzylamine and chloroacetyl chloride.[\[2\]](#)[\[5\]](#)

Materials:

- Benzylamine
- Chloroacetyl chloride

- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Deionized water
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **N-Benzyl-2-chloroacetamide** as a white solid.[2]



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Synthesis and Purification Workflow

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Benzyl-2-chloroacetamide** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Acquisition: Record ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

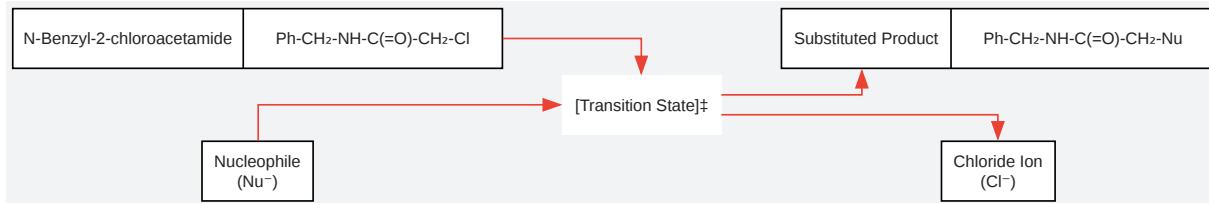
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern. The fragmentation often involves the loss of a chlorine atom, the benzyl group, or cleavage of the amide bond.[6]

Chemical Reactivity

The chemical reactivity of **N-Benzyl-2-chloroacetamide** is dominated by the presence of the electrophilic chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.^[7]

Nucleophilic Substitution:

N-Benzyl-2-chloroacetamide readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.^[7] This reactivity is fundamental to its utility as a synthetic intermediate for the construction of more complex molecules.



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General Nucleophilic Substitution Mechanism

Biological Activity

N-substituted chloroacetamides, including **N-Benzyl-2-chloroacetamide**, have been investigated for a range of biological activities. They have shown potential as antimicrobial and antifungal agents.^[2] The mechanism of action is often attributed to the alkylation of biological nucleophiles, such as cysteine residues in enzymes or DNA bases, leading to the disruption of cellular processes.

It is important to note that due to its reactivity as an alkylating agent, **N-Benzyl-2-chloroacetamide** should be handled with appropriate safety precautions, as it may be irritant and harmful.

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